molecular formula C9H10N2O4 B15137368 Methyl 4-amino-2-methyl-3-nitrobenzoate

Methyl 4-amino-2-methyl-3-nitrobenzoate

Cat. No.: B15137368
M. Wt: 210.19 g/mol
InChI Key: AAPWHMLRYVZJKJ-UHFFFAOYSA-N
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Description

Brigimadlin intermediate-1 is a compound used in the synthesis of brigimadlin, a novel and highly potent MDM2–p53 antagonist. Brigimadlin has shown promising antitumor activity by restoring the tumor-suppressor function of p53, which is often inactivated in various cancers .

Preparation Methods

The synthesis of brigimadlin intermediate-1 involves several steps, including the formation of a spiro-oxindole structure. The synthetic route typically includes the following steps:

Industrial production methods for brigimadlin intermediate-1 are optimized to ensure high yield and purity while minimizing production costs and environmental impact. These methods often involve large-scale synthesis and advanced purification techniques.

Chemical Reactions Analysis

Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of brigimadlin intermediate-1 may yield a ketone or aldehyde, while reduction may yield an alcohol.

Mechanism of Action

Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 4-amino-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3

InChI Key

AAPWHMLRYVZJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC

Origin of Product

United States

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